molecular formula C22H19FN4OS B15036756 5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one

5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B15036756
M. Wt: 406.5 g/mol
InChI Key: HYFLVSPHVAORHO-XSFVSMFZSA-N
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Description

(2E,5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-1H-PYRROL-2-YL}METHYLIDENE)-2-[(4-FLUOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolidinone ring, a pyrrole moiety, and both dimethylamino and fluorophenyl substituents. Its distinct chemical structure makes it an interesting subject for studies in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-1H-PYRROL-2-YL}METHYLIDENE)-2-[(4-FLUOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2-(4-fluorophenyl)hydrazinecarbothioamide, followed by cyclization to form the thiazolidinone ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-1H-PYRROL-2-YL}METHYLIDENE)-2-[(4-FLUOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or fluorophenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E,5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-1H-PYRROL-2-YL}METHYLIDENE)-2-[(4-FLUOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic applications.

Medicine

In medicine, (2E,5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-1H-PYRROL-2-YL}METHYLIDENE)-2-[(4-FLUOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is explored for its potential as a drug candidate. Its ability to modulate specific molecular pathways makes it a promising compound for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties.

Mechanism of Action

The mechanism of action of (2E,5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-1H-PYRROL-2-YL}METHYLIDENE)-2-[(4-FLUOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5E)-2,5-Dibenzylidenecyclopentanone
  • (2E,5E)-Bis[(4-dimethylamino)benzylidene]cyclopentanone

Uniqueness

Compared to similar compounds, (2E,5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-1H-PYRROL-2-YL}METHYLIDENE)-2-[(4-FLUOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE exhibits unique properties due to the presence of the thiazolidinone ring and the specific substituents

Properties

Molecular Formula

C22H19FN4OS

Molecular Weight

406.5 g/mol

IUPAC Name

(5E)-5-[[1-[4-(dimethylamino)phenyl]pyrrol-2-yl]methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19FN4OS/c1-26(2)17-9-11-18(12-10-17)27-13-3-4-19(27)14-20-21(28)25-22(29-20)24-16-7-5-15(23)6-8-16/h3-14H,1-2H3,(H,24,25,28)/b20-14+

InChI Key

HYFLVSPHVAORHO-XSFVSMFZSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)N2C=CC=C2/C=C/3\C(=O)NC(=NC4=CC=C(C=C4)F)S3

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)NC(=NC4=CC=C(C=C4)F)S3

Origin of Product

United States

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